molecular formula C18H25N3O2 B2820387 Cyclopropyl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone CAS No. 2320817-36-3

Cyclopropyl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone

Cat. No. B2820387
CAS RN: 2320817-36-3
M. Wt: 315.417
InChI Key: AYOJTFFFKQKMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound contains several functional groups and rings. The cyclopropyl group is a three-membered carbon ring, which is known for its strain and reactivity. The piperidine ring is a six-membered ring with one nitrogen atom, commonly found in many pharmaceuticals. The tetrahydrocinnoline group is a bicyclic structure that includes a benzene ring fused to a nitrogen-containing ring.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyclopropyl group is known for its ring strain and can undergo ring-opening reactions. The piperidine ring can participate in reactions typical of secondary amines, such as protonation, alkylation, and acylation. The tetrahydrocinnoline group can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the polar carbonyl group and the basic nitrogen in the piperidine ring could influence its solubility, acidity/basicity, and reactivity .

Future Directions

The compound could be of interest in medicinal chemistry due to the presence of functional groups commonly found in bioactive compounds. Future research could explore its potential biological activities, optimize its structure for better activity or selectivity, and investigate its mechanism of action .

properties

IUPAC Name

cyclopropyl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c22-18(14-5-6-14)21-9-7-13(8-10-21)12-23-17-11-15-3-1-2-4-16(15)19-20-17/h11,13-14H,1-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOJTFFFKQKMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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